N-(3-methoxyphenyl)-2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide
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Description
N-(3-methoxyphenyl)-2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide is a useful research compound. Its molecular formula is C32H33N5O5S and its molecular weight is 599.71. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Convenient Synthesis of Triazoloquinolines : Research by Pokhodylo and Obushak (2019) demonstrates methods for synthesizing triazoloquinolines, highlighting the versatility of quinoline derivatives in chemical synthesis (Pokhodylo & Obushak, 2019).
Biological and Pharmacological Activities
- Anti-inflammatory and Analgesic Activities : Alagarsamy et al. (2011) synthesized novel quinazolin-4(3H)-ones demonstrating significant analgesic and anti-inflammatory activities, suggesting potential therapeutic applications of quinazoline derivatives (Alagarsamy et al., 2011).
- Antiprotozoal Activity : Pérez‐Villanueva et al. (2013) synthesized benzimidazole derivatives showing strong activity against protozoa like Trichomonas vaginalis and Giardia intestinalis, indicating the potential of such compounds in treating protozoal infections (Pérez‐Villanueva et al., 2013).
- Anticancer Activity : Tumosienė et al. (2020) explored derivatives of propanehydrazide for their antioxidant and anticancer activities, highlighting the potential use of similar structures in cancer therapy (Tumosienė et al., 2020).
Chemical Modifications and Derivatives
- Synthesis of Quinazoline Derivatives : Rahman et al. (2014) synthesized quinazoline derivatives to investigate their potential as diuretic and antihypertensive agents, illustrating the broad spectrum of biological activities of quinazoline-based compounds (Rahman et al., 2014).
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[[2-[3-[(4-methoxyphenyl)methylamino]-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N5O5S/c1-4-27(30(39)34-21-8-7-9-23(18-21)42-3)43-32-36-25-11-6-5-10-24(25)29-35-26(31(40)37(29)32)16-17-28(38)33-19-20-12-14-22(41-2)15-13-20/h5-15,18,26-27H,4,16-17,19H2,1-3H3,(H,33,38)(H,34,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIMYWZRPKVGNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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